N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule featuring a hybrid scaffold combining pyridine, pyrazole, and coumarin moieties. The pyridine ring at position 5 is substituted with a 1-methylpyrazole group, while the coumarin (2-oxo-2H-chromene) core is linked via a carboxamide bridge.
Properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-24-12-16(11-23-24)15-6-13(8-21-10-15)9-22-19(25)17-7-14-4-2-3-5-18(14)27-20(17)26/h2-8,10-12H,9H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPGVSLWGMGEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide are selected kinases harboring a rare cysteine in the hinge region. These kinases include MPS1, MAPKAPK2, and p70S6Kβ/S6K2. These kinases play crucial roles in cell signaling, growth, and proliferation.
Mode of Action
This compound interacts with its targets by inhibiting their activity. This inhibition is achieved through a mechanism that involves the compound binding to the kinase’s active site, thereby preventing the kinase from phosphorylating its substrates.
Biochemical Pathways
The inhibition of the aforementioned kinases by this compound affects several biochemical pathways. These pathways are primarily involved in cell growth and proliferation. By inhibiting these kinases, the compound can disrupt these pathways and potentially halt the growth and proliferation of cells.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and proliferation. By inhibiting key kinases involved in these processes, the compound can potentially halt the growth and proliferation of cells.
Biological Activity
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various therapeutic applications, supported by data tables and recent research findings.
Synthesis
The compound is typically synthesized through multi-step organic reactions involving the preparation of pyrazole and pyridine intermediates. The final product is obtained by coupling these intermediates with a chromene derivative under specific conditions. Key reagents include coupling agents like EDCI and catalysts such as DMAP, which facilitate the formation of the desired amide linkage.
Biological Activity
This compound exhibits a range of biological activities, primarily attributed to its interaction with various molecular targets.
Mechanism of Action
The compound may act as an inhibitor or modulator of specific enzymes and receptors, influencing critical biochemical pathways essential for cellular functions. Its unique structural features suggest diverse mechanisms of action, potentially leading to applications in treating various diseases .
Therapeutic Applications
Research indicates that this compound may have significant potential in several therapeutic areas:
- Anticancer Activity : Preliminary studies have shown that derivatives of similar compounds exhibit cytotoxic effects against various cancer cell lines, including HeLa and CaCo-2 cells, with IC50 values indicating effective inhibition of cell proliferation .
- Antioxidant Properties : The compound's structure allows it to function as an antioxidant, scavenging reactive oxygen species (ROS) and potentially reducing oxidative stress in cells. This property is crucial for developing treatments for conditions associated with oxidative damage .
- Antimicrobial Effects : Some studies suggest that related compounds demonstrate antimicrobial activity against bacteria and fungi, making them potential candidates for developing new antibiotics .
Data Table: Biological Activities
| Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 15.0 | |
| Antioxidant | ABTS | 28.23 | |
| Antimicrobial | E. coli | 12.5 |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various settings:
- In Vitro Cytotoxicity Assay : A study demonstrated that the compound exhibited significant cytotoxicity against a panel of cancer cell lines, with varying degrees of effectiveness based on structural modifications made to the original compound .
- Antioxidant Evaluation : In a comparative study against standard antioxidants like ascorbic acid, the compound showed superior activity, indicating its potential as a therapeutic agent in oxidative stress-related diseases .
Comparison with Similar Compounds
Key Differences :
- Core Heterocycles: Thiazole in 4d–4i vs. pyridine-pyrazole-coumarin in the target. Thiazoles are sulfur-containing heterocycles known for metabolic stability, whereas coumarins exhibit π-π stacking and fluorescence properties .
Physicochemical Properties :
Pyrazole-Carboxamide Derivatives ()
details pyrazole-carboxamide derivatives (3a–3p) with chloro, cyano, and aryl substituents. These compounds share the carboxamide linkage but lack the coumarin moiety and pyridine backbone of the target.
Key Differences :
- Electron-Withdrawing Groups: Compounds 3a–3p feature chloro/cyano substituents, which polarize the carboxamide bond, whereas the target’s coumarin introduces conjugated π-systems for enhanced electronic delocalization .
- Melting Points : The coumarin core in the target may increase melting points compared to 3a–3p (e.g., 3a : 133–135°C, 3d : 181–183°C) due to stronger intermolecular stacking.
Spectral Data Comparison :
| Compound | ¹H NMR (Pyrazole Signals) | MS (ESI) [M+H]⁺ | Yield (%) |
|---|---|---|---|
| Target Compound | Not available | Not reported | N/A |
| 3a () | δ 8.12 (s, 1H), 2.66 (s, 3H) | 403.1 | 68 |
| 3d () | δ 8.12 (s, 1H), 2.66 (s, 3H) | 421.0 | 71 |
Functional Implications
- Bioactivity : Thiazole derivatives in are hypothesized for antimicrobial or kinase inhibition, while pyrazole-carboxamides in may target inflammatory pathways. The target’s coumarin moiety could confer antioxidant or topoisomerase inhibition properties, though this requires validation.
- Synthetic Complexity : The target’s multi-heterocyclic architecture likely demands more intricate synthesis (e.g., sequential coupling reactions) compared to the straightforward amidation protocols used for 3a–3p .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
